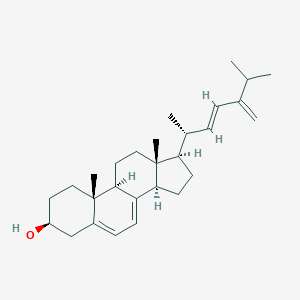

24(28)-Dehydroergosterol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(E,2R)-6-methyl-5-methylidenehept-3-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18,20,22,24-26,29H,3,11-17H2,1-2,4-6H3/b8-7+/t20-,22+,24-,25+,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFQJKZSFOZDJY-CVGLIYDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/C(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Function of 24(28)-Dehydroergosterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

24(28)-dehydroergosterol (DHE) is a pivotal, yet often overlooked, sterol intermediate in the fungal ergosterol biosynthesis pathway. While its primary role is that of a precursor to the essential membrane component ergosterol, recent research has unveiled its more complex biological functions, particularly when it accumulates under conditions of genetic mutation or antifungal drug pressure. This technical guide provides a comprehensive overview of the multifaceted biological functions of DHE, with a focus on its impact on fungal cell membrane properties, its role in modulating signaling pathways, and its implications for antifungal drug development and resistance. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.

Introduction

Ergosterol is the principal sterol in fungal cell membranes, where it is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1] The ergosterol biosynthesis pathway, a complex multi-enzyme process, is a primary target for many clinically important antifungal drugs.[2] this compound (DHE) is a late-stage intermediate in this pathway, formed from episterol and subsequently converted to ergosterol.[3][4] Under normal physiological conditions, the cellular concentration of DHE is low. However, mutations in the genes of the ergosterol biosynthesis pathway, such as ERG4 which encodes the sterol C-24(28) reductase, or the application of antifungal agents that inhibit downstream enzymatic steps, can lead to the significant accumulation of DHE.[5][6] This accumulation is not a passive event; DHE can actively participate in and interfere with crucial cellular processes, making it a molecule of significant interest in the study of fungal physiology and the development of novel antifungal strategies.

Role in the Ergosterol Biosynthesis Pathway

DHE is a C28 sterol that occupies a critical juncture in the final steps of ergosterol synthesis. It is the substrate for the enzyme sterol C-24(28) reductase, encoded by the ERG4 gene, which catalyzes the reduction of the C-24(28) double bond to yield ergosterol.[7]

Ergosterol Biosynthesis: DHE to Ergosterol Conversion.

Quantitative Data on this compound

The accumulation of DHE can be quantified and has been shown to vary under different conditions. The following tables summarize key quantitative data related to DHE.

Table 1: Quantification of this compound (DHE) and Ergosterol under Antifungal Stress

| Fungal Species | Condition | % DHE of Mycelial Dry Weight | % Ergosterol of Mycelial Dry Weight | Reference |

| Aspergillus niger | Control | ~0.05% | ~0.4% | [8] |

| Aspergillus niger | 4 µg/ml Voriconazole (8h) | ~0.15% | ~0.1% | [8] |

Table 2: Enzyme Kinetics of a Related Sterol Reductase

| Enzyme | Substrate | Km | Organism | Reference |

| Sterol 24(28) Methylene Reductase | Not specified, likely a 24(28)-methylene sterol | 10.8 µM | Saccharomyces cerevisiae | [7] |

Impact on Fungal Cell Membrane Properties

The substitution of ergosterol with DHE in the fungal cell membrane has significant consequences for membrane biophysics. While ergosterol is crucial for maintaining optimal membrane fluidity, the accumulation of DHE can lead to a more rigid membrane.[9] This altered fluidity can, in turn, affect the function of membrane-embedded proteins, such as transporters and signaling receptors.[10]

Impact of DHE Accumulation on Membrane Fluidity.

Interference with Cellular Signaling

One of the most significant discoveries regarding DHE's biological function is its ability to interfere with specific signaling pathways. In the filamentous fungus Neurospora crassa, the accumulation of ergosterol precursors with a conjugated double bond system, a feature of DHE, has been shown to specifically disrupt the MAK-1 Mitogen-Activated Protein (MAP) kinase cascade.[5] This pathway is crucial for cell-cell communication and fusion.

The MAK-1 pathway in Neurospora crassa is homologous to the cell wall integrity pathway in Saccharomyces cerevisiae. It consists of a cascade of three kinases: MIK-1 (a MAPKKK), MEK-1 (a MAPKK), and MAK-1 (a MAPK).[11][12]

DHE's Disruption of the MAK-1 Signaling Pathway.

Implications for Drug Development and Antifungal Resistance

The accumulation of DHE is a hallmark of the mode of action of several antifungal drugs, particularly azoles, which inhibit lanosterol 14α-demethylase (Erg11p), an upstream enzyme in the pathway.[2][13] The buildup of DHE and other toxic sterol precursors contributes to the fungistatic or fungicidal effects of these drugs.

However, some fungal species can adapt to an altered sterol profile, surviving with high levels of DHE and reduced ergosterol. This adaptation can be a mechanism of antifungal resistance, as the primary target of polyene antifungals, ergosterol, is depleted. Therefore, monitoring the DHE-to-ergosterol ratio can be a valuable tool in assessing antifungal susceptibility and understanding resistance mechanisms.

Experimental Protocols

Extraction and Quantification of Sterols by UV-Spectrophotometry

This protocol is adapted from the method described by Arthington-Skaggs et al.[14]

Materials:

-

Yeast or fungal culture

-

Sterile distilled water

-

25% Alcoholic potassium hydroxide solution (25g KOH in 35ml sterile distilled water, brought to 100ml with 100% ethanol)

-

n-heptane

-

100% ethanol

-

Glass screw-cap tubes (16 x 125 mm)

-

Water bath or heat block

-

Vortex mixer

-

Spectrophotometer with UV capabilities

Procedure:

-

Harvest fungal cells from a liquid culture by centrifugation (e.g., 5,000 x g for 5 minutes).

-

Wash the cell pellet with sterile distilled water and resuspend in 1 ml of water.

-

Transfer the cell suspension to a glass screw-cap tube.

-

Add 3 ml of 25% alcoholic KOH solution to the cell suspension.

-

Vortex for 1 minute.

-

Incubate the tubes in an 80°C water bath for 1 hour.

-

Allow the tubes to cool to room temperature.

-

Add 1 ml of sterile distilled water and 3 ml of n-heptane.

-

Vortex vigorously for 3 minutes to extract the non-saponifiable lipids.

-

Allow the layers to separate (centrifugation at 1,000 x g for 5 minutes can aid separation).

-

Carefully transfer the upper n-heptane layer to a new glass tube.

-

Dilute an aliquot of the n-heptane extract in 100% ethanol for spectrophotometric analysis.

-

Scan the absorbance of the diluted extract from 230 nm to 300 nm.

-

Calculate the percentage of ergosterol and DHE using the following equations:

-

% Ergosterol + % 24(28)DHE = [(A281.5/290) × F] / pellet weight

-

% 24(28)DHE = [(A230/518) × F] / pellet weight

-

% Ergosterol = [% Ergosterol + % 24(28)DHE] - % 24(28)DHE

-

Where F is the dilution factor in ethanol, and 290 and 518 are the E values (in percentages per centimeter) for crystalline ergosterol and 24(28)DHE, respectively.[14]

-

Analysis of Sterols by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for HPLC analysis of fungal sterols.[15][16][17]

Materials:

-

Sterol extract (from Protocol 7.1, dried under nitrogen and redissolved in mobile phase)

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase (e.g., methanol:water 95:5)

-

Sterol standards (ergosterol, this compound)

Procedure:

-

Prepare a calibration curve using known concentrations of ergosterol and DHE standards.

-

Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 ml/min).

-

Inject the redissolved sterol extract onto the column.

-

Monitor the elution of sterols using a UV detector at 282 nm (for ergosterol) and 230 nm (for DHE).

-

Identify the peaks corresponding to ergosterol and DHE by comparing their retention times with those of the standards.

-

Quantify the amount of each sterol by integrating the peak areas and comparing them to the calibration curve.

Analysis of Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly sensitive and specific method for sterol identification and quantification.[18][19][20][21]

Materials:

-

Sterol extract (from Protocol 7.1, dried under nitrogen)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

-

Helium carrier gas

Procedure:

-

Derivatize the dried sterol extract to form trimethylsilyl (TMS) ethers by adding the derivatization agent and incubating at an elevated temperature (e.g., 60°C for 30 minutes).

-

Inject the derivatized sample into the GC-MS.

-

Use a temperature program to separate the different sterol derivatives on the column.

-

Identify the sterols based on their retention times and the fragmentation patterns in their mass spectra.

-

Quantify the sterols by comparing their peak areas to those of derivatized standards.

Conclusion

This compound is more than a mere intermediate in the ergosterol biosynthesis pathway. Its accumulation in fungi, whether through genetic defects or as a consequence of antifungal drug action, has profound effects on the cell membrane and key signaling cascades. For researchers, understanding the multifaceted roles of DHE provides deeper insights into fungal physiology and the mechanisms of antifungal action and resistance. For professionals in drug development, the pathways and enzymes related to DHE metabolism, as well as the downstream consequences of its accumulation, present potential new targets for the development of novel and more effective antifungal therapies. The experimental protocols provided in this guide offer a practical toolkit for the further investigation of this important molecule.

References

- 1. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5-Dehydroepisterol - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 6. Overexpression of a sterol C-24(28) reductase increases ergosterol production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sterol 24(28) methylene reductase in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of ergosterol on the fungal membrane properties. All-atom and coarse-grained molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Membrane Sphingolipid-Ergosterol Interactions Are Important Determinants of Multidrug Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitogen-Activated Protein Kinase Cascade Required for Regulation of Development and Secondary Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitogen-activated protein kinase cascade required for regulation of development and secondary metabolism in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]

- 14. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Sterol Analysis in Kluyveromyces lactis [bio-protocol.org]

- 17. High-performance liquid chromatography of sterols: yeast sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Isolation of 24(28)-Dehydroergosterol in Yeast

For Researchers, Scientists, and Drug Development Professionals

Introduction

24(28)-dehydroergosterol (ergosta-5,7,22,24(28)-tetraen-3β-ol) is a key sterol intermediate in the latter stages of the ergosterol biosynthesis pathway in fungi, including the model organism Saccharomyces cerevisiae. As the direct precursor to ergosterol, its study offers significant insights into fungal physiology, membrane biology, and the mechanisms of antifungal drug action. Furthermore, the targeted production and isolation of this compound are of growing interest for the semi-synthesis of valuable steroid compounds. This technical guide provides an in-depth overview of the discovery, biosynthesis, and methods for the isolation and quantification of this compound in yeast.

The Ergosterol Biosynthesis Pathway and the Role of this compound

The biosynthesis of ergosterol is a complex, multi-step process that is essential for fungal viability. It plays a crucial role in maintaining the integrity, fluidity, and permeability of the fungal cell membrane. The pathway is a common target for antifungal drugs.

This compound is the substrate for the enzyme C-24(28) sterol reductase, which is encoded by the ERG4 gene. This enzyme catalyzes the reduction of the C-24(28) double bond in the sterol side chain, the final step in the biosynthesis of ergosterol.

Below is a diagram illustrating the late stages of the ergosterol biosynthesis pathway, highlighting the position of this compound.

Caption: Late stages of the ergosterol biosynthesis pathway in Saccharomyces cerevisiae.

Isolation of this compound through Genetic Manipulation

The most effective method for isolating significant quantities of this compound is to use a yeast strain with a targeted deletion of the ERG4 gene (erg4Δ). In the absence of a functional C-24(28) sterol reductase, the ergosterol biosynthesis pathway is blocked at the final step, leading to the accumulation of this compound as the predominant sterol.[1][2]

Quantitative Data: Sterol Composition in Wild-Type vs. erg4Δ Yeast

The following table summarizes the relative abundance of major sterols in a wild-type yeast strain compared to an erg4Δ mutant, demonstrating the significant accumulation of this compound in the mutant. The data is based on studies in Xanthophyllomyces dendrorhous.[1]

| Sterol | Wild-Type (% of Total Sterols) | erg4Δ Mutant (% of Total Sterols) |

| Ergosterol | > 90% | Not Detected |

| This compound | < 1% | > 85% |

| Episterol | < 1% | < 5% |

| Fecosterol | < 1% | < 5% |

| Other Intermediates | < 5% | < 5% |

Experimental Protocols

Yeast Strain and Cultivation

-

Yeast Strain: Saccharomyces cerevisiae strain with a complete deletion of the ERG4 gene (e.g., BY4741 erg4Δ).

-

Media: Grow the yeast in a standard rich medium such as YPD (1% yeast extract, 2% peptone, 2% dextrose) to ensure robust growth and sterol production.

-

Cultivation Conditions: Inoculate a liquid YPD culture and grow aerobically with shaking (e.g., 200 rpm) at 30°C until the late logarithmic or early stationary phase of growth is reached. Harvest the cells by centrifugation.

Isolation and Extraction of this compound

The following protocol is a standard method for the extraction of total non-saponifiable lipids, which will be enriched in this compound in an erg4Δ strain.

-

Saponification:

-

To the harvested yeast cell pellet, add a solution of alcoholic potassium hydroxide (e.g., 10% KOH in 80% ethanol).

-

Incubate the mixture in a water bath at 80-90°C for 1-2 hours to hydrolyze interfering lipids and release the sterols.

-

-

Extraction:

-

Allow the mixture to cool to room temperature.

-

Add an equal volume of a non-polar organic solvent such as n-heptane or hexane.

-

Vortex vigorously for 3-5 minutes to extract the non-saponifiable lipids, including this compound, into the organic phase.

-

Centrifuge the mixture to separate the phases.

-

Carefully collect the upper organic phase containing the sterols.

-

Repeat the extraction of the aqueous phase with the organic solvent to maximize the yield.

-

Pool the organic extracts.

-

-

Drying and Concentration:

-

Evaporate the organic solvent to dryness under a stream of nitrogen or using a rotary evaporator.

-

The resulting lipid residue contains the crude this compound.

-

Purification and Analysis

-

Purification (Optional): For higher purity, the crude extract can be further purified using techniques such as silica gel column chromatography or preparative thin-layer chromatography (TLC).

-

Analysis and Quantification:

-

UV-Vis Spectrophotometry: Redissolve the sterol extract in a suitable solvent like ethanol. This compound, like ergosterol, exhibits a characteristic four-peaked absorbance spectrum between 230 and 300 nm. This method can be used for rapid quantification.[3]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column is a powerful technique for separating and quantifying different sterols in the extract. Detection is typically performed using a UV detector.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For definitive identification and structural confirmation, the sterol extract can be derivatized (e.g., silylation) and analyzed by GC-MS. The fragmentation pattern in the mass spectrum provides a unique fingerprint for this compound.

-

The following diagram outlines the experimental workflow for the isolation and analysis of this compound.

References

- 1. Frontiers | Phenotypic Analysis of Mutants of Ergosterol Biosynthesis Genes (ERG3 and ERG4) in the Red Yeast Xanthophyllomyces dendrorhous [frontiersin.org]

- 2. Phenotypic Analysis of Mutants of Ergosterol Biosynthesis Genes (ERG3 and ERG4) in the Red Yeast Xanthophyllomyces dendrorhous - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

The 24(28)-Dehydroergosterol Biosynthesis Pathway in Fungi: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ergosterol is an essential sterol in fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The biosynthetic pathway of ergosterol, particularly the steps involving the formation and reduction of 24(28)-dehydroergosterol, presents a unique and compelling target for the development of novel antifungal therapeutics. This is due to the absence of this pathway in humans, offering a window for selective toxicity. This technical guide provides an in-depth exploration of the core of the this compound biosynthesis pathway in fungi. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key enzymes, intermediates, and regulatory mechanisms. The guide includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of the pathway and experimental workflows to facilitate a deeper understanding of this critical fungal metabolic route.

Introduction to the Ergosterol Biosynthesis Pathway

The ergosterol biosynthesis pathway is a complex, multi-step process that is vital for the survival and proliferation of fungi.[1][2] This pathway can be broadly divided into three main stages: the synthesis of the precursor farnesyl pyrophosphate (FPP) from acetyl-CoA, the cyclization of squalene (formed from FPP) to lanosterol, and the subsequent conversion of lanosterol to ergosterol. The final stages of this pathway, which involve a series of desaturation, demethylation, and reduction reactions, are of particular interest for antifungal drug development as they are catalyzed by enzymes unique to fungi.[2][3]

One of the pivotal intermediates in the late stages of ergosterol biosynthesis is this compound. The formation and subsequent reduction of this molecule are critical steps that lead to the final ergosterol structure. These reactions are catalyzed by two key enzymes: S-adenosylmethionine:sterol C-24 methyltransferase (Erg6p) and C-24(28) sterol reductase (Erg4p).[2][3][4] Given their essential role and their absence in mammalian cells, Erg6p and Erg4p are considered promising targets for the development of new antifungal agents.[2][3]

This guide will focus specifically on the biosynthesis of this compound, detailing the enzymatic reactions, the chemical structures of the intermediates, and the methods used to study this segment of the ergosterol pathway.

The Core Pathway: From Zymosterol to Ergosterol

The biosynthesis of this compound is a critical juncture in the overall ergosterol pathway. The immediate precursor to this section of the pathway is zymosterol. The key transformations are catalyzed by the enzymes Erg6p and Erg4p.

Key Intermediates and Their Chemical Structures

The core of this pathway involves the conversion of zymosterol through a series of intermediates to the final product, ergosterol. The chemical structures of these key molecules are presented below.

-

Zymosterol: The substrate for the initial reaction in this pathway segment.

-

Fecosterol: The product of the Erg6p-catalyzed methylation of zymosterol.

-

Episterol: Formed from fecosterol through the action of a C-8 sterol isomerase (Erg2p).

-

This compound (Ergosta-5,7,22,24(28)-tetraen-3β-ol): The key intermediate, which is the substrate for the final reduction step.

-

Ergosterol: The final product of the pathway, a vital component of the fungal cell membrane.[1]

Enzymatic Conversions

Erg6p is a crucial enzyme that introduces a methyl group at the C-24 position of the sterol side chain.[3][5] This methylation step is a hallmark of fungal sterol biosynthesis and is absent in the cholesterol synthesis pathway of mammals. The enzyme utilizes S-adenosylmethionine (SAM) as the methyl donor.[3] The reaction catalyzed by Erg6p converts zymosterol to fecosterol.[5]

Erg4p catalyzes the final step in the biosynthesis of ergosterol by reducing the C-24(28) double bond of this compound.[4][6] This saturation of the side chain is essential for the proper function of ergosterol in the fungal membrane. Deletion of the ERG4 gene leads to the accumulation of ergosta-5,7,22,24(28)-tetraen-3β-ol and results in a complete lack of ergosterol.[4]

Quantitative Data

A comprehensive understanding of the this compound biosynthesis pathway requires quantitative data on enzyme kinetics and sterol composition. While specific kinetic parameters for Erg6p and Erg4p are not extensively documented in readily accessible literature, the available data on sterol composition in various fungal species and mutants provide valuable insights into the pathway's dynamics.

Table 1: Sterol Composition in Wild-Type and Mutant Fungi

| Fungal Species | Genotype | Ergosterol (% of total sterols) | This compound (% of total sterols) | Other Major Sterols | Reference |

| Saccharomyces cerevisiae | Wild-type | ~75-85% | ~5-15% | Zymosterol, Episterol | [4] |

| Saccharomyces cerevisiae | erg4Δ | 0% | High accumulation | Ergosta-5,7,22,24(28)-tetraen-3β-ol | [4] |

| Candida albicans | Wild-type | Major component | Present | - | [2] |

| Aspergillus fumigatus | Wild-type | Major component | Present | - | [2] |

Note: The exact percentages can vary depending on the growth conditions and analytical methods used.

Experimental Protocols

The study of the this compound biosynthesis pathway relies on a variety of experimental techniques. This section provides an overview of the key protocols for sterol extraction and analysis, as well as for assaying the activity of the key enzymes, Erg6p and Erg4p.

Fungal Sterol Extraction and Analysis

A common method for the extraction and analysis of fungal sterols involves saponification followed by chromatographic separation and detection.

-

Cell Harvesting: Grow fungal cells to the desired density in an appropriate liquid medium. Harvest the cells by centrifugation.

-

Saponification: Resuspend the cell pellet in alcoholic potassium hydroxide solution. Incubate at a high temperature (e.g., 80-90°C) for 1-2 hours to break open the cells and hydrolyze sterol esters.

-

Extraction: After cooling, extract the non-saponifiable lipids (including sterols) with an organic solvent such as n-hexane or petroleum ether. Repeat the extraction multiple times to ensure complete recovery.

-

Drying and Reconstitution: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for analysis (e.g., methanol, acetonitrile).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of sterols. The extracted sterols are often derivatized (e.g., silylated) to increase their volatility before injection into the GC. The mass spectrometer provides detailed structural information, allowing for the identification of different sterol intermediates.

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV detector, is another widely used method for sterol analysis. Reversed-phase HPLC with a C18 column is commonly employed to separate different sterols. Ergosterol and other conjugated diene sterols can be detected by their characteristic UV absorbance at around 280 nm.

Enzyme Assays

This assay measures the transfer of a radiolabeled methyl group from S-adenosylmethionine to the sterol substrate.

-

Preparation of Microsomes: Prepare a microsomal fraction from fungal cells, as Erg6p is a membrane-bound enzyme.

-

Reaction Mixture: Set up a reaction mixture containing the microsomal preparation, the sterol substrate (e.g., zymosterol), and radiolabeled S-adenosyl-[methyl-³H]methionine in a suitable buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a specific period.

-

Extraction and Analysis: Stop the reaction and extract the sterols. Separate the radiolabeled product (fecosterol) from the unreacted substrate and S-adenosylmethionine using thin-layer chromatography (TLC) or HPLC.

-

Quantification: Quantify the amount of radiolabeled product formed using liquid scintillation counting.

This assay can be performed by monitoring the conversion of the substrate to the product using chromatography.

-

Preparation of Cell Lysate/Microsomes: Prepare a cell-free extract or a microsomal fraction containing the Erg4p enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme preparation, the substrate this compound, and the cofactor NADPH in a suitable buffer.

-

Incubation: Incubate the reaction at the optimal temperature for a defined time.

-

Extraction and Analysis: Stop the reaction and extract the sterols. Analyze the reaction mixture by HPLC or GC-MS to separate and quantify the substrate (this compound) and the product (ergosterol).

-

Calculation of Activity: Determine the enzyme activity by calculating the amount of product formed per unit of time.

Visualizations

Diagrams are essential for understanding the complex relationships within metabolic pathways and experimental workflows. The following diagrams were generated using the Graphviz (DOT language) to visually represent the core concepts discussed in this guide.

Caption: The core enzymatic steps in the conversion of zymosterol to ergosterol.

digraph "Sterol_Extraction_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=rectangle, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [fontname="Arial", fontcolor="#202124", color="#34A853", penwidth=2];subgraph "cluster_0" { label = "Sample Preparation"; bgcolor="#FFFFFF"; "Fungal_Culture" [label="Fungal Culture"]; "Harvest_Cells" [label="Harvest Cells by Centrifugation"]; }

subgraph "cluster_1" { label = "Extraction"; bgcolor="#FFFFFF"; "Saponification" [label="Saponification (Alcoholic KOH)"]; "Solvent_Extraction" [label="Solvent Extraction (n-Hexane)"]; "Evaporation" [label="Evaporation to Dryness"]; "Reconstitution" [label="Reconstitution in Solvent"]; }

subgraph "cluster_2" { label = "Analysis"; bgcolor="#FFFFFF"; "GC_MS" [label="GC-MS Analysis"]; "HPLC_UV" [label="HPLC-UV Analysis"]; }

"Fungal_Culture" -> "Harvest_Cells"; "Harvest_Cells" -> "Saponification"; "Saponification" -> "Solvent_Extraction"; "Solvent_Extraction" -> "Evaporation"; "Evaporation" -> "Reconstitution"; "Reconstitution" -> "GC_MS"; "Reconstitution" -> "HPLC_UV"; }

Caption: A typical workflow for the extraction and analysis of fungal sterols.

digraph "Erg6p_Enzyme_Assay_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=rectangle, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [fontname="Arial", fontcolor="#202124", color="#34A853", penwidth=2];subgraph "cluster_0" { label = "Preparation"; bgcolor="#FFFFFF"; "Prepare_Microsomes" [label="Prepare Fungal Microsomes"]; "Prepare_Reaction_Mix" [label="Prepare Reaction Mixture\n(Substrate, [3H]SAM)"]; }

subgraph "cluster_1" { label = "Reaction"; bgcolor="#FFFFFF"; "Incubation" [label="Incubate at 37°C"]; "Stop_Reaction" [label="Stop Reaction"]; }

subgraph "cluster_2" { label = "Analysis"; bgcolor="#FFFFFF"; "Sterol_Extraction" [label="Extract Sterols"]; "TLC_HPLC" [label="Separate by TLC/HPLC"]; "Scintillation_Counting" [label="Quantify by Scintillation Counting"]; }

"Prepare_Microsomes" -> "Prepare_Reaction_Mix"; "Prepare_Reaction_Mix" -> "Incubation"; "Incubation" -> "Stop_Reaction"; "Stop_Reaction" -> "Sterol_Extraction"; "Sterol_Extraction" -> "TLC_HPLC"; "TLC_HPLC" -> "Scintillation_Counting"; }

Caption: Workflow for the Erg6p (S-adenosylmethionine:sterol C-24 methyltransferase) enzyme assay.

Conclusion and Future Directions

The this compound biosynthesis pathway represents a validated and highly promising area for the discovery and development of novel antifungal drugs. The key enzymes in this pathway, Erg6p and Erg4p, are essential for the production of ergosterol and are absent in humans, making them ideal targets for selective inhibition. This technical guide has provided a comprehensive overview of this critical pathway, including the key intermediates, enzymatic reactions, available quantitative data, and detailed experimental protocols.

Future research in this area should focus on several key aspects. Firstly, there is a need for more detailed kinetic characterization of Erg6p and Erg4p from a wider range of pathogenic fungi to aid in the design of potent and specific inhibitors. Secondly, the development and validation of high-throughput screening assays for these enzymes will be crucial for identifying new lead compounds. Finally, a deeper understanding of the regulation of this pathway and its interplay with other metabolic processes in fungi could reveal novel strategies for disrupting fungal growth and viability. Continued investigation into the this compound biosynthesis pathway holds significant promise for addressing the growing challenge of fungal infections and antifungal resistance.

References

- 1. uniprot.org [uniprot.org]

- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]

- 3. The sterol C-24 methyltransferase encoding gene, erg6, is essential for viability of Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical characterization and subcellular localization of the sterol C-24(28) reductase, erg4p, from the yeast saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. uniprot.org [uniprot.org]

The Pivotal Role of 24(28)-Dehydroergosterol in Fungal Cell Membrane Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fungal cell membrane, a critical barrier and signaling hub, is a primary target for antifungal drug development. Its unique sterol composition, dominated by ergosterol, distinguishes it from mammalian cells and presents a key vulnerability. This technical guide delves into the significance of 24(28)-dehydroergosterol (DHE), a late-stage precursor in the ergosterol biosynthesis pathway. Accumulation of DHE, often a consequence of azole-based antifungal action, significantly alters the biophysical properties of the fungal membrane, impacting its fluidity, permeability, and the function of integral membrane proteins. Understanding the precise role of DHE is paramount for the development of novel antifungal strategies and for overcoming emerging drug resistance. This document provides a comprehensive overview of DHE's impact on membrane structure, detailed experimental protocols for its analysis, and a review of the signaling pathways that respond to its accumulation.

Introduction: The Fungal Cell Membrane and the Primacy of Ergosterol

The fungal plasma membrane is a dynamic and complex structure, essential for maintaining cellular integrity, regulating the passage of molecules, and sensing environmental cues.[1][2] Unlike mammalian cells which utilize cholesterol, the predominant sterol in fungal membranes is ergosterol.[1] This structural difference is a cornerstone of modern antifungal therapy. Ergosterol plays a crucial role in modulating membrane fluidity, permeability, and thickness, thereby ensuring the proper function of membrane-associated enzymes and transport proteins.[3][4][5] The biosynthesis of ergosterol is a complex, multi-step process, and its disruption is the mechanism of action for several classes of antifungal drugs.[4]

This compound: An Aberrant Sterol with Significant Consequences

This compound (DHE) is the immediate precursor to ergosterol in the biosynthetic pathway. The final step involves the reduction of the C24(28) double bond by the enzyme Erg4 (sterol C-24 reductase). Inhibition of this or earlier enzymes in the late stages of the pathway can lead to the accumulation of DHE and its integration into the fungal cell membrane in place of ergosterol.

Impact on Membrane Physical Properties

The structural differences between ergosterol and DHE, specifically the presence of the double bond in the sterol side chain of DHE, are predicted to have significant consequences for the biophysical properties of the fungal membrane. While direct experimental quantification of these effects is an active area of research, molecular dynamics simulations and studies on other ergosterol precursors provide valuable insights.

Membrane Fluidity: The presence of the rigid sterol ring system in both ergosterol and DHE influences the ordering of phospholipid acyl chains. However, the altered side chain in DHE is expected to disrupt the tight packing of lipids that is characteristic of ergosterol-containing membranes. This disruption leads to an increase in membrane fluidity.[6]

Membrane Permeability: A more fluid membrane is generally more permeable to water and small solutes. The accumulation of DHE is therefore predicted to increase passive diffusion across the fungal membrane, potentially leading to a loss of essential ions and metabolites.[4][6]

Membrane Thickness: Sterols are known to influence the thickness of the lipid bilayer. Molecular dynamics simulations suggest that ergosterol has a greater ordering effect on phospholipid acyl chains compared to cholesterol, leading to a thicker membrane.[7] The less efficient packing induced by DHE may result in a thinner membrane, which could impair the function of embedded proteins.

Table 1: Comparative Effects of Ergosterol and this compound on Fungal Membrane Properties (Qualitative)

| Property | Effect of Ergosterol | Predicted Effect of this compound | Reference |

| Membrane Fluidity | Decreases (promotes ordering) | Increases (disrupts packing) | [6] |

| Membrane Permeability | Decreases | Increases | [4][6] |

| Membrane Thickness | Increases | Decreases | [7] |

| Lipid Packing | Promotes tight packing | Disrupts tight packing | [6] |

Experimental Protocols

Fungal Sterol Extraction and Analysis by GC-MS

This protocol outlines the extraction of non-saponifiable lipids, including sterols, from fungal cells and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10]

1. Cell Harvesting and Saponification:

- Harvest fungal cells from liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes).

- Wash the cell pellet with sterile distilled water.

- Resuspend the pellet in 3 mL of 25% alcoholic potassium hydroxide solution (w/v).

- Incubate in a water bath at 80°C for 1 hour to saponify the lipids.

2. Extraction of Non-Saponifiable Lipids:

- After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane.

- Vortex vigorously for 3 minutes to extract the non-saponifiable lipids into the n-heptane layer.

- Allow the phases to separate and carefully transfer the upper n-heptane layer to a clean glass tube.

- Repeat the extraction with another 3 mL of n-heptane and pool the extracts.

- Evaporate the n-heptane to dryness under a stream of nitrogen gas.

3. Derivatization (Optional but Recommended):

- To improve volatility for GC analysis, sterols can be derivatized to their trimethylsilyl (TMS) ethers.

- Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine to the dried lipid extract.

- Incubate at 60°C for 30 minutes.

- Evaporate the derivatization reagents under nitrogen gas.

- Re-dissolve the derivatized sterols in a suitable solvent (e.g., hexane) for GC-MS analysis.

4. GC-MS Analysis:

- Gas Chromatograph Conditions (Example):

- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

- Injector Temperature: 250°C.

- Oven Program: Initial temperature of 150°C for 2 minutes, ramp to 280°C at 10°C/min, hold for 15 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Mass Spectrometer Conditions (Example):

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 50-600.

- Source Temperature: 230°C.

- Identification: Identify sterols based on their retention times and comparison of their mass spectra with a library of known compounds (e.g., NIST).

Measurement of Membrane Fluidity by Fluorescence Anisotropy

This method utilizes the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to assess the rotational mobility of the probe within the hydrophobic core of the membrane, which is inversely related to membrane fluidity.[11][12][13][14]

1. Cell Preparation and Labeling:

- Harvest fungal cells and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).

- Resuspend the cells to a defined optical density (e.g., OD600 of 0.5) in the same buffer.

- Prepare a stock solution of DPH (e.g., 2 mM in tetrahydrofuran).

- Add the DPH stock solution to the cell suspension to a final concentration of 1 µM.

- Incubate in the dark at room temperature for 30 minutes to allow the probe to incorporate into the cell membranes.

2. Fluorescence Anisotropy Measurement:

- Use a spectrofluorometer equipped with polarizers in the excitation and emission paths.

- Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

- Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

- Measure the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH).

- Calculate the grating correction factor (G factor): G = I_HV / I_HH.

- Calculate the fluorescence anisotropy (r) using the following formula:

- r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

3. Data Interpretation:

- A higher anisotropy value (r) indicates lower rotational mobility of the probe and therefore, lower membrane fluidity (a more ordered membrane).

- A lower anisotropy value indicates higher membrane fluidity (a more disordered membrane).

Assessment of Membrane Permeability using SYTOX Green Assay

SYTOX Green is a fluorescent dye that cannot penetrate intact cell membranes. Upon membrane permeabilization, it enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.[15][16][17][18][19]

1. Cell Preparation:

- Harvest and wash fungal cells as described for the fluidity assay.

- Resuspend the cells in a suitable buffer (e.g., PBS) to a desired concentration.

2. Staining and Measurement:

- Prepare a working solution of SYTOX Green (e.g., 5 µM in DMSO).

- Add SYTOX Green to the cell suspension to a final concentration of 1 µM.

- Incubate in the dark at room temperature for 15-30 minutes.

- Measure the fluorescence intensity using a fluorometer or a fluorescence microscope.

- Excitation: ~488 nm

- Emission: ~523 nm

3. Data Analysis:

- An increase in fluorescence intensity directly correlates with an increase in membrane permeability.

- Compare the fluorescence of treated cells to that of untreated (control) cells and positive control cells (e.g., heat-killed cells) to quantify the degree of permeabilization.

Signaling Pathways and Regulatory Networks

The accumulation of DHE and the depletion of ergosterol trigger specific cellular stress responses, primarily through the activation of transcription factors that regulate sterol homeostasis.

The Upc2/Ecm22 Pathway

In Saccharomyces cerevisiae and other fungi, the transcription factors Upc2 and Ecm22 are key regulators of ergosterol biosynthesis and uptake.[20][21][22][23][24] Under normal conditions, these transcription factors are either inactive or maintained at a basal level of activity. Upon sterol depletion, which can be induced by the accumulation of precursors like DHE, Upc2 and Ecm22 are activated.[22] They then bind to sterol response elements (SREs) in the promoter regions of ERG genes, upregulating their transcription in an attempt to restore ergosterol levels.[23]

The SREBP Pathway

In some fungi, particularly pathogenic species, the Sterol Regulatory Element-Binding Protein (SREBP) pathway plays a crucial role in sensing and responding to low sterol levels. Similar to the Upc2/Ecm22 system, depletion of ergosterol and the accumulation of precursors activate SREBPs, leading to the upregulation of genes involved in ergosterol biosynthesis and adaptation to hypoxic conditions.

Experimental and Analytical Workflow

A typical workflow for investigating the role of DHE in fungal cell membranes involves a combination of genetic manipulation, biochemical analysis, and biophysical measurements.

Conclusion and Future Directions

The accumulation of this compound in fungal cell membranes represents a significant departure from the homeostatic state, leading to profound alterations in membrane structure and function. These changes, including increased fluidity and permeability, can compromise the fitness of the fungus and render it more susceptible to other stresses. For drug development professionals, understanding the downstream consequences of DHE accumulation is critical for designing more effective antifungal therapies that can exploit this induced vulnerability. Future research should focus on obtaining precise quantitative data on the biophysical effects of DHE and elucidating the full spectrum of cellular signaling pathways that are activated in response to its presence. Such knowledge will be invaluable in the ongoing battle against fungal pathogens.

References

- 1. Ergosterol distribution controls surface structure formation and fungal pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Effect of ergosterol on the fungal membrane properties. All-atom and coarse-grained molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Membrane Sphingolipid-Ergosterol Interactions Are Important Determinants of Multidrug Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Molecular Dynamics Study of Lipid Membranes Containing Cholesterol and Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 9. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 15. Yeast Cell Cycle with SYTOX Green - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. OUH - Protocols [ous-research.no]

- 17. takara.co.kr [takara.co.kr]

- 18. users.ox.ac.uk [users.ox.ac.uk]

- 19. Cell cycle analysis of budding yeast using SYTOX Green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dual activators of the sterol biosynthetic pathway of Saccharomyces cerevisiae: similar activation/regulatory domains but different response mechanisms. [escholarship.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

24(28)-Dehydroergosterol: A Technical Guide to its Role as a Precursor in Steroid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 24(28)-dehydroergosterol (DHE), a pivotal intermediate in the biosynthesis of steroids. Primarily recognized for its role in the ergosterol pathway of fungi, DHE's metabolic fate and potential as a precursor in other steroidogenic pathways are of increasing interest to researchers in drug development and metabolic engineering. This document details the enzymatic conversion of DHE, presents quantitative data on its metabolism, outlines experimental protocols for its analysis, and visualizes the key metabolic and signaling pathways in which it participates.

Introduction

This compound is a C28 sterol characterized by a double bond at the C24(28) position of the side chain. It is a late-stage precursor in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.[1][2] The structural integrity and fluidity of fungal membranes are highly dependent on ergosterol, making its biosynthetic pathway a key target for antifungal drug development. DHE is also found in some algae and plants, where it can serve as a precursor to other phytosterols, such as brassicasterol. While its role in fungal and plant systems is relatively well-characterized, its metabolic processing in vertebrate systems and its broader implications in steroid synthesis are areas of active investigation.

The Metabolic Pathway of this compound

The primary metabolic fate of this compound is its conversion to other sterols through the action of specific enzymes. The key enzymatic step involves the reduction of the C24(28) double bond.

Fungal Ergosterol Biosynthesis

In fungi, DHE is a direct precursor to ergosterol. The conversion is catalyzed by the enzyme C-24(28) sterol reductase , encoded by the ERG4 gene. This enzyme utilizes NADPH to reduce the exocyclic methylene group at C-24.

The ergosterol biosynthesis pathway, highlighting the position of DHE, is a complex process involving multiple enzymatic steps that primarily occur in the endoplasmic reticulum.[3] A simplified representation of the late-stage pathway is depicted below.

Caption: Late-stage ergosterol biosynthesis pathway in fungi.

Vertebrate Steroidogenesis

In vertebrates, the enzyme 24-dehydrocholesterol reductase (DHCR24) is responsible for the final step of cholesterol biosynthesis, catalyzing the reduction of the C24 double bond in desmosterol to form cholesterol.[4][5] Given the structural similarity of the side chain, it is hypothesized that DHCR24 can also metabolize this compound. However, the substrate specificity and kinetic efficiency of DHCR24 for DHE are not as well-characterized as for its natural substrate, desmosterol. Inhibition of DHCR24 leads to the accumulation of desmosterol, which has been shown to act as an endogenous agonist for the Liver X Receptor (LXR), a key regulator of lipid metabolism.[6] This suggests that DHE or its metabolites could potentially modulate LXR activity.

Caption: Putative metabolism of DHE in vertebrates.

Quantitative Data

Quantitative analysis of DHE and its metabolites is crucial for understanding the efficiency of the biosynthetic pathways and the effects of potential inhibitors. The following table summarizes key quantitative parameters related to DHE metabolism.

| Parameter | Organism/System | Value | Reference |

| Ergosterol content (% of wet cell weight) | Candida albicans (untreated) | 0.1 - 0.3% | [7] |

| 24(28)-DHE content (% of wet cell weight) | Candida albicans (untreated) | Variable, typically lower than ergosterol | [7] |

| Inhibition of ergosterol biosynthesis by fluconazole (IC50) | Candida albicans | Varies with strain susceptibility (e.g., ≤ 2 µg/ml for susceptible strains) | [7] |

Experimental Protocols

Accurate quantification and characterization of this compound and related sterols require robust experimental protocols.

Sterol Extraction from Fungal Cells

This protocol is adapted from Arthington-Skaggs et al. (1999).[7]

-

Cell Harvesting: Harvest fungal cells from liquid culture by centrifugation. Wash the cell pellet with sterile distilled water.

-

Saponification: Resuspend the cell pellet in a freshly prepared solution of 25% alcoholic potassium hydroxide (w/v). Incubate at 85°C for 1 hour to saponify the cellular lipids.

-

Sterol Extraction: After cooling, add a mixture of sterile distilled water and n-heptane (1:3 v/v) and vortex vigorously.

-

Phase Separation: Centrifuge to separate the phases. The upper n-heptane layer contains the non-saponifiable lipids, including sterols.

-

Collection: Carefully transfer the n-heptane layer to a clean tube for analysis.

Caption: Workflow for sterol extraction from fungal cells.

Quantification of this compound by UV-Vis Spectrophotometry

This method relies on the distinct absorbance spectra of ergosterol and DHE.[7]

-

Sample Preparation: Dilute the sterol extract in 100% ethanol.

-

Spectrophotometric Scan: Scan the absorbance of the diluted extract from 230 nm to 300 nm.

-

Quantification:

-

Both ergosterol and DHE absorb at 281.5 nm.

-

Only DHE has a significant absorbance peak at 230 nm.

-

The percentage of ergosterol and DHE can be calculated using the following formulas:

-

% Ergosterol + % 24(28)DHE = [(A281.5 / 290) x F] / pellet weight

-

% 24(28)DHE = [(A230 / 518) x F] / pellet weight

-

% Ergosterol = (% Ergosterol + % 24(28)DHE) - % 24(28)DHE

-

-

Where F is the dilution factor, and 290 and 518 are the E values (in percent per centimeter) for crystalline ergosterol and 24(28)DHE, respectively.[7]

-

Analysis of Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a more detailed analysis of the sterol composition.[8]

-

Derivatization: Evaporate the sterol extract to dryness under a stream of nitrogen. Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat to convert the sterols to their trimethylsilyl (TMS) ethers.

-

GC Separation: Inject the derivatized sample onto a GC equipped with a capillary column suitable for sterol analysis (e.g., a 5% phenyl-methylpolysiloxane column). Use a temperature program that effectively separates the different sterol TMS ethers.

-

MS Detection: Use a mass spectrometer to detect the eluting compounds. Sterol TMS ethers will produce characteristic fragmentation patterns that can be used for identification and quantification by comparing with known standards and library spectra.

Caption: Workflow for GC-MS analysis of sterols.

Signaling Pathways

Recent research has indicated that intermediates in the ergosterol biosynthesis pathway, including those structurally similar to DHE, can have significant effects on cellular signaling.

Disruption of MAP Kinase Signaling in Fungi

Studies in the fungus Neurospora crassa have shown that the accumulation of ergosterol precursors with a conjugated double bond in their side chain can specifically disrupt a mitogen-activated protein (MAP) kinase signaling cascade.[8][9] This disruption has been linked to defects in cell-cell communication and fusion. The accumulation of these specific sterol precursors targets a single ERK-like MAP kinase (MAK-1) pathway, while another MAP kinase pathway (MAK-2) involved in cell fusion remains unaffected.[8][9] This highlights the potential for specific sterol intermediates to act as signaling molecules or to perturb membrane domains that are critical for the spatial organization of signaling components.

Caption: Disruption of MAK-1 signaling by ergosterol precursors.

Conclusion

This compound is a critical intermediate in steroid biosynthesis, particularly in the well-studied ergosterol pathway of fungi. Its role as a direct precursor to ergosterol makes the enzymes involved in its metabolism attractive targets for the development of novel antifungal agents. Furthermore, the potential for DHE and its metabolites to be processed by vertebrate enzymes such as DHCR24 and to modulate signaling pathways like the LXR and MAP kinase cascades opens up new avenues for research in metabolic regulation and drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the multifaceted roles of this important sterol precursor.

References

- 1. researchgate.net [researchgate.net]

- 2. Accumulation of 14 alpha-methylergosta-8,24(28)-dien-3 beta,6 alpha-diol in 14 alpha-demethylation mutants of Candida albicans: genetic evidence for the involvement of 5-desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DHCR24, a Key Enzyme of Cholesterol Synthesis, Serves as a Marker Gene of the Mouse Adrenal Gland Inner Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

The Physiological Ramifications of 24(28)-Dehydroergosterol Accumulation: A Technical Guide for Researchers

An in-depth exploration of the biochemical and cellular consequences of accumulating 24(28)-dehydroergosterol (DHE), a key intermediate in the ergosterol biosynthesis pathway. This guide is intended for researchers, scientists, and drug development professionals investigating fungal physiology and seeking novel antifungal targets.

The accumulation of this compound (DHE), also known as fecosterol, marks a critical metabolic bottleneck in the ergosterol biosynthesis pathway, primarily resulting from the dysfunction of the ERG4 gene product, sterol C-24(28) reductase. This terminal enzyme in the pathway is responsible for the reduction of the C-24(28) double bond to form ergosterol, the principal sterol in fungal cell membranes. Consequently, the absence or inhibition of Erg4p leads to the complete depletion of ergosterol and the stoichiometric accumulation of its immediate precursor, DHE. This profound shift in sterol composition has pleiotropic effects on fungal cell physiology, impacting membrane integrity, stress response, and susceptibility to antifungal agents.

Quantitative Impact of DHE Accumulation on Cellular Sterol Profiles

The most direct consequence of ERG4 deletion is a dramatic alteration of the cellular sterol landscape. In Saccharomyces cerevisiae and other fungi, ergosterol is the predominant sterol, essential for maintaining the physical properties and functions of cellular membranes. In erg4Δ mutants, ergosterol is virtually absent and is replaced by DHE and other upstream intermediates.

| Sterol Species | Wild-Type (% of total sterols) | erg4Δ Mutant (% of total sterols) |

| Ergosterol | ~85-95% | Not Detected |

| This compound (DHE) | Trace amounts | Primarily accumulated sterol |

| Zymosterol | Trace amounts | Minor accumulation |

| Lanosterol | Trace amounts | Minor accumulation |

| Episterol | Trace amounts | Primarily accumulated in erg3Δ mutants |

Table 1: Comparative sterol composition in wild-type and erg4Δ yeast strains. Data compiled from multiple studies.[1][2][3]

Altered Membrane Properties and Cellular Stress

The substitution of ergosterol with DHE significantly impacts the biophysical properties of the plasma membrane. Ergosterol is crucial for maintaining membrane fluidity, permeability, and the formation of lipid rafts—specialized microdomains that are important for signaling and protein trafficking.[4] The accumulation of DHE leads to a more rigid and less fluid membrane, which in turn triggers a cascade of cellular stress responses.

One of the key pathways activated is the High Osmolarity Glycerol (HOG) pathway, a mitogen-activated protein kinase (MAPK) cascade that responds to various cell wall and membrane stresses.[4][5][6][7] The altered membrane mechanics in DHE-accumulating cells are thought to be sensed by transmembrane proteins such as Sln1p and Sho1p, which initiate the HOG signaling cascade.

References

- 1. Phenotypic Analysis of Mutants of Ergosterol Biosynthesis Genes (ERG3 and ERG4) in the Red Yeast Xanthophyllomyces dendrorhous - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Phenotypic Analysis of Mutants of Ergosterol Biosynthesis Genes (ERG3 and ERG4) in the Red Yeast Xanthophyllomyces dendrorhous [frontiersin.org]

- 3. Phenotypic Analysis of Mutants of Ergosterol Biosynthesis Genes (ERG3 and ERG4) in the Red Yeast Xanthophyllomyces dendrorhous - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding adaptation to fluconazole: comparative insights into tolerance and resistance in Saccharomyces cerevisiae and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. Mutations and/or Overexpressions of ERG4 and ERG11 Genes in Clinical Azoles-Resistant Isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Conversion of 24(28)-Dehydroergosterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of 24(28)-dehydroergosterol, a critical step in the biosynthesis of ergosterol. The information presented herein is intended to support research and development efforts targeting this pathway, particularly in the context of antifungal drug discovery.

Introduction

The enzymatic conversion of this compound is the terminal step in the ergosterol biosynthetic pathway in fungi, such as the model organism Saccharomyces cerevisiae. This reaction is catalyzed by the enzyme sterol C-24(28) reductase, encoded by the ERG4 gene. Ergosterol is an essential component of fungal cell membranes, playing a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. Due to its absence in humans, the ergosterol biosynthesis pathway is a well-established target for antifungal therapies. A thorough understanding of the enzymes within this pathway, such as Erg4p, is paramount for the development of novel and effective antifungal agents.

The Core Enzymatic Reaction

The conversion of this compound, more formally known as ergosta-5,7,22,24(28)-tetraen-3β-ol, to ergosterol is a reduction reaction. This process resolves the double bond at the C-24(28) position in the sterol's side chain.

Key Components of the Reaction:

| Component | Description |

| Enzyme | Sterol C-24(28) reductase (EC 1.3.1.71), encoded by the ERG4 gene in S. cerevisiae.[1] |

| Substrate | Ergosta-5,7,22,24(28)-tetraen-3β-ol. |

| Product | Ergosterol. |

| Cofactor | The reaction is dependent on Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a reducing agent. |

| Cellular Location | The reaction takes place in the endoplasmic reticulum.[2] |

Signaling and Regulatory Pathways

The expression of the ERG4 gene, along with other genes in the ergosterol biosynthesis pathway, is tightly regulated in response to cellular needs and environmental conditions. This regulation ensures a homeostatic balance of ergosterol and prevents the accumulation of potentially toxic intermediates.

Transcriptional Regulation of Ergosterol Biosynthesis

The transcriptional control of ergosterol biosynthesis genes involves a network of transcription factors that respond to sterol levels and oxygen availability.

Experimental Protocols

This section provides detailed methodologies for the investigation of the enzymatic conversion of this compound.

In Vivo Analysis of Sterol Composition

This protocol is designed to analyze the sterol composition of yeast cells, which is particularly useful for comparing wild-type strains with erg4 deletion mutants or strains where Erg4p is inhibited.

4.1.1 Materials

-

Yeast culture medium (e.g., YPD)

-

Glass beads (0.5 mm diameter)

-

Chloroform:Methanol solution (2:1, v/v)

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

Saponification reagent (60% KOH in distilled water)

-

n-Heptane

-

Sterol standards (ergosterol, this compound)

4.1.2 Equipment

-

Incubator shaker

-

Centrifuge

-

Bead beater/vortexer

-

Rotary evaporator or nitrogen stream evaporator

-

Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) with a UV detector.

4.1.3 Procedure

-

Cell Culture and Harvest: Grow yeast cells to the desired optical density in the appropriate medium. Harvest cells by centrifugation at 3,000 x g for 5 minutes. Wash the cell pellet with sterile distilled water and re-centrifuge.

-

Cell Lysis: Resuspend the cell pellet in a suitable volume of methanol. Add an equal volume of glass beads and vortex vigorously for 10-15 minutes to disrupt the cells.

-

Lipid Extraction: Add two volumes of chloroform to the cell lysate and continue to vortex for another 5 minutes. Centrifuge at 2,000 x g for 5 minutes to separate the phases. Collect the lower chloroform phase containing the lipids.

-

Washing: Wash the chloroform extract with 0.25 volumes of 0.9% NaCl solution. Centrifuge and remove the upper aqueous phase.

-

Drying and Saponification: Dry the chloroform extract over anhydrous sodium sulfate. Evaporate the solvent under a stream of nitrogen or using a rotary evaporator. Add saponification reagent to the dried lipid extract and heat at 80°C for 1 hour.

-

Non-saponifiable Lipid Extraction: After cooling, add an equal volume of distilled water and extract the non-saponifiable lipids (containing sterols) three times with n-heptane.

-

Sample Preparation for Analysis: Pool the n-heptane extracts and evaporate to dryness. Re-dissolve the sterol extract in a known volume of a suitable solvent (e.g., hexane for GC-MS, mobile phase for HPLC) for analysis.

4.1.4 Analysis by GC-MS or HPLC

-

GC-MS: Sterols are often derivatized (e.g., silylated) before GC-MS analysis to improve their volatility and chromatographic behavior. Identification is based on retention time and comparison of mass spectra with known standards.

-

HPLC: Sterols can be separated and quantified by reverse-phase HPLC with UV detection. Ergosterol and this compound have characteristic UV absorbance spectra that allow for their quantification.[3]

In Vitro Enzyme Assay for Sterol C-24(28) Reductase (Erg4p)

This assay measures the activity of Erg4p in isolated microsomal fractions.

4.2.1 Materials

-

Yeast strain overexpressing Erg4p (optional, for higher activity)

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10% glycerol, protease inhibitors)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Substrate: Ergosta-5,7,22,24(28)-tetraen-3β-ol

-

Cofactor: NADPH

-

Detergent (e.g., Triton X-100, for substrate solubilization)

-

Quenching solution (e.g., methanolic KOH)

-

Hexane

4.2.2 Equipment

-

High-pressure homogenizer or bead beater

-

Ultracentrifuge

-

Spectrophotometer or HPLC

4.2.3 Procedure

-

Microsome Preparation: Grow and harvest yeast cells as described above. Resuspend the cell pellet in lysis buffer and disrupt the cells using a high-pressure homogenizer or bead beater. Perform a low-speed centrifugation (e.g., 10,000 x g) to remove cell debris. Collect the supernatant and perform ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction. Resuspend the microsomal pellet in a minimal volume of lysis buffer. Determine the total protein concentration.

-

Substrate Preparation: Solubilize the substrate in the assay buffer containing a detergent to form micelles.

-

Enzymatic Reaction: In a reaction tube, combine the assay buffer, solubilized substrate, and NADPH. Pre-warm the mixture to the desired reaction temperature (e.g., 37°C). Initiate the reaction by adding a known amount of microsomal protein.

-

Incubation: Incubate the reaction mixture for a defined period, ensuring the reaction remains in the linear range.

-

Reaction Quenching and Extraction: Stop the reaction by adding a quenching solution. Extract the sterols with hexane.

-

Analysis: Evaporate the hexane and redissolve the sterols in a suitable solvent for analysis by HPLC or GC-MS to quantify the amount of ergosterol produced.

Experimental and Data Analysis Workflow

The following diagram illustrates a typical workflow for investigating the enzymatic conversion of this compound, from initial cell culture to final data analysis.

Quantitative Data

Quantitative analysis is essential for characterizing the enzymatic conversion of this compound. This includes determining the kinetic parameters of Erg4p and assessing the impact of genetic modifications or inhibitors.

Enzyme Kinetics

The kinetic parameters of Erg4p, such as the Michaelis constant (K_m) and maximum velocity (V_max), can be determined using the in vitro enzyme assay described in section 4.2. By varying the substrate concentration and measuring the initial reaction velocity, a Michaelis-Menten plot can be generated. Linearized plots, such as the Lineweaver-Burk plot, are commonly used to accurately determine K_m and V_max.[4][5][6]

Table of Key Kinetic Parameters:

| Parameter | Description | Method of Determination |

| K_m | Michaelis constant; the substrate concentration at which the reaction velocity is half of V_max. It is an inverse measure of the enzyme's affinity for its substrate. | Michaelis-Menten kinetics, Lineweaver-Burk plot |

| V_max | Maximum reaction velocity when the enzyme is saturated with the substrate. | Michaelis-Menten kinetics, Lineweaver-Burk plot |

| k_cat | Turnover number; the number of substrate molecules converted to product per enzyme molecule per unit of time. | V_max / [E]_total |

| k_cat/K_m | Catalytic efficiency; reflects the enzyme's overall ability to convert substrate to product. | Ratio of k_cat to K_m |

Impact of ERG4 Overexpression

Genetic engineering to increase the expression of ERG4 has been shown to enhance the production of ergosterol.

Table of Ergosterol Production Enhancement:

| Strain | Promoter | Fold Increase in Ergosterol | Reference |

| YEH56(pHX4) | Native ERG4 promoter | 1.2 | [7] |

| YEH56(pHXA4) | ADH1 promoter | 1.4 | [7] |

| YEH56(pHXC4) | CUP1 promoter | 1.5 | [7] |

Inhibition of Sterol C-24(28) Reductase

Several compounds have been identified as inhibitors of sterol C-24(28) reductase, which can be valuable tools for studying the enzyme and as potential antifungal leads.

Table of Known Inhibitors:

| Inhibitor | Target Enzyme | Type of Inhibition | Notes | Reference |

| Azasterols (e.g., 23-azacholesterol) | Yeast Erg4p | Blocks reductase activity | Leads to accumulation of 24(28)-unsaturated precursors.[8] | [8] |

| Amphotericin B | Binds to ergosterol | Not a direct enzyme inhibitor | Its effectiveness is dependent on the presence of ergosterol in the membrane.[9] | [9] |

Conclusion

The enzymatic conversion of this compound to ergosterol by sterol C-24(28) reductase (Erg4p) is a well-defined and critical step in fungal physiology. This guide has provided a detailed overview of the reaction, its regulation, and comprehensive experimental protocols for its investigation. The information and methodologies presented here offer a solid foundation for researchers and drug development professionals seeking to further explore this enzyme as a target for novel antifungal therapies. Future research focused on the detailed kinetic characterization of Erg4p and the screening for potent and specific inhibitors will be instrumental in advancing this field.

References

- 1. uniprot.org [uniprot.org]

- 2. Biochemical characterization and subcellular localization of the sterol C-24(28) reductase, erg4p, from the yeast saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. ijsra.net [ijsra.net]

- 6. Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay. [ijsra.net]

- 7. Overexpression of a sterol C-24(28) reductase increases ergosterol production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Inhibitors of Sterol Biosynthesis and Amphotericin B Reduce the Viability of Pneumocystis carinii f. sp. carinii - PMC [pmc.ncbi.nlm.nih.gov]

24(28)-Dehydroergosterol: A Key Modulator of Fungal Stress Response

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol is an indispensable component of fungal cell membranes, playing a pivotal role in maintaining membrane fluidity, integrity, and the function of membrane-associated proteins. The biosynthesis of ergosterol is a complex, multi-step process, and disruptions in this pathway can have profound effects on fungal physiology, including the response to environmental stressors. This technical guide focuses on 24(28)-dehydroergosterol (DHE), a late-stage precursor to ergosterol, and its critical role in the fungal stress response. Accumulation of DHE, typically resulting from the genetic or chemical inhibition of the C-24(28) sterol reductase (encoded by the ERG4 gene), serves as a significant cellular stressor, altering membrane properties and activating specific signaling cascades. This document provides a comprehensive overview of DHE's role in fungal stress, detailed experimental protocols for its study, and quantitative data on its impact, with the aim of equipping researchers and drug development professionals with the knowledge to explore this pathway for novel antifungal strategies.

Introduction: The Ergosterol Biosynthesis Pathway and the Significance of this compound

The fungal ergosterol biosynthesis pathway is a vital metabolic route and a primary target for many antifungal drugs. Ergosterol's functions are multifaceted, contributing to membrane fluidity, permeability, and the formation of lipid rafts, which are crucial for the proper localization and function of membrane proteins.[1][2][3] The final step in this pathway is the conversion of ergosta-5,7,22,24(28)-tetraenol, a form of this compound, to ergosterol by the enzyme C-24(28) sterol reductase, encoded by the ERG4 gene.

Inhibition or genetic deletion of ERG4 leads to the accumulation of DHE within the fungal cell membrane. This accumulation is not a passive event; it actively alters the biophysical properties of the membrane and triggers a cascade of cellular responses, impacting the fungus's ability to cope with a variety of environmental stresses, including oxidative, osmotic, and cell wall stress.[1][4] Understanding the role of DHE in these processes offers a unique window into fungal stress response mechanisms and presents opportunities for the development of novel antifungal therapies that exploit this metabolic vulnerability.

The Role of this compound in Fungal Stress Response

The accumulation of DHE in the fungal membrane is a significant deviation from the normal sterol composition and has been shown to render fungi more susceptible to various environmental stressors.

Altered Membrane Properties

Ergosterol is crucial for maintaining the optimal fluidity and permeability of the fungal membrane. The presence of DHE, with its additional double bond in the sterol side chain, is thought to disrupt the ordered packing of phospholipids, leading to altered membrane fluidity and increased permeability. This can compromise the cell's ability to maintain ion homeostasis and withstand osmotic stress. While direct quantitative data on the specific impact of DHE on membrane fluidity is an active area of research, studies on ergosterol-deficient mutants consistently show changes in membrane biophysical properties.[1][2]

Increased Sensitivity to Oxidative and Cell Wall Stress

A key consequence of DHE accumulation is a heightened sensitivity to oxidative and cell wall-damaging agents. This has been quantitatively demonstrated in studies of erg4 deletion mutants. The compromised membrane integrity resulting from DHE accumulation likely contributes to an impaired ability to withstand the damaging effects of reactive oxygen species (ROS) and cell wall perturbing agents.

Quantitative Data on Stress Sensitivity